

# An In-depth Technical Guide to the Physicochemical Properties of 4-Octyne

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Octyne

Cat. No.: B155765

[Get Quote](#)

This guide provides a comprehensive overview of the density and refractive index of **4-octyne**, tailored for researchers, scientists, and professionals in drug development. It includes key physical data, detailed experimental protocols for measurement, and a workflow for the physicochemical characterization of liquid samples.

## Physicochemical Data of 4-Octyne

**4-Octyne** ( $C_8H_{14}$ ), also known as dipropylethyne, is a symmetrical alkyne with a triple bond located at the fourth carbon atom.<sup>[1][2]</sup> It is a colorless liquid at room temperature.<sup>[1]</sup> The following table summarizes its key physical properties as reported in the literature.

| Property                | Value                      | Conditions                              | Reference                               |
|-------------------------|----------------------------|-----------------------------------------|-----------------------------------------|
| Density                 | 0.751 g/mL                 | at 25 °C                                | <a href="#">[1]</a> <a href="#">[2]</a> |
| 0.748 g/mL              | Not Specified              | <a href="#">[3]</a>                     |                                         |
| 0.765 g/cm <sup>3</sup> | Not Specified              | <a href="#">[4]</a>                     |                                         |
| Refractive Index        | 1.425 (n <sub>20/D</sub> ) | at 20 °C                                |                                         |
| 1.423                   | Not Specified              | <a href="#">[3]</a>                     |                                         |
| 1.429                   | Not Specified              | <a href="#">[4]</a> <a href="#">[5]</a> |                                         |
| Boiling Point           | 131-132 °C                 | <a href="#">[1]</a>                     |                                         |
| Melting Point           | -103 °C                    | <a href="#">[1]</a>                     |                                         |
| Molar Mass              | 110.20 g/mol               | <a href="#">[1]</a> <a href="#">[2]</a> |                                         |

## Experimental Protocols

Detailed methodologies for the determination of density and refractive index are crucial for reproducible and accurate research. Below are standard protocols for liquid samples like **4-octyne**.

The density of a liquid can be determined using several methods. A common and straightforward approach involves the use of a pycnometer or, for a less precise measurement, a graduated cylinder and a balance.[\[6\]](#) For higher accuracy, a vibrating tube densimeter is recommended.[\[7\]](#)

**Objective:** To accurately measure the mass of a known volume of **4-octyne** to determine its density.

**Materials:**

- Analytical balance (accurate to  $\pm 0.0001$  g)
- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or a high-precision graduated cylinder

- **4-Octyne** sample
- Thermometer
- Thermostatic water bath

Procedure:

- Cleaning and Calibration:
  - Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and dry it completely.
  - Determine and record the mass of the empty, dry pycnometer.
  - Fill the pycnometer with deionized water of a known temperature and record the mass. This step is for calibration and determination of the exact volume of the pycnometer.
- Sample Measurement:
  - Empty and dry the pycnometer.
  - Allow the **4-octyne** sample to reach thermal equilibrium in a thermostatic water bath set to the desired temperature (e.g., 25°C).
  - Fill the pycnometer with the **4-octyne** sample, ensuring no air bubbles are trapped.
  - Place the stopper and allow any excess liquid to exit through the capillary.
  - Carefully wipe dry the outside of the pycnometer.
  - Measure and record the mass of the pycnometer filled with **4-octyne**.
- Calculation:
  - Mass of **4-octyne** = (Mass of filled pycnometer) - (Mass of empty pycnometer).
  - Volume of **4-octyne** = Volume of the pycnometer (determined from the water calibration).

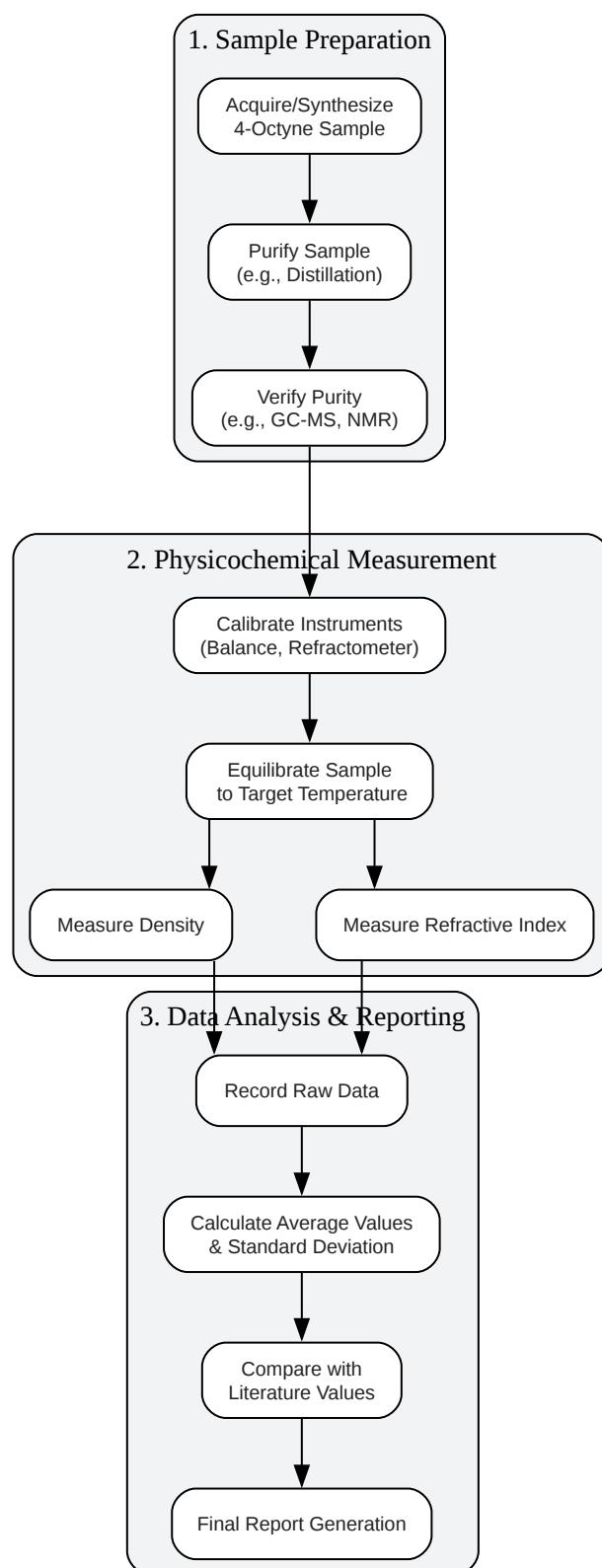
- Density = Mass of **4-octyne** / Volume of **4-octyne**.
- Replication: Repeat the measurement at least three times and report the average density.

The refractive index of a liquid is typically measured using a refractometer, such as an Abbe refractometer. This instrument measures the angle at which light is bent as it passes from air into the liquid sample.[8]

Objective: To measure the refractive index of **4-octyne** at a specified temperature and wavelength (typically the sodium D-line, 589 nm).

Materials:

- Abbe refractometer
- **4-Octyne** sample
- Constant temperature water bath connected to the refractometer
- Dropper or pipette
- Lens paper and a suitable solvent (e.g., ethanol or acetone)


Procedure:

- Instrument Setup and Calibration:
  - Turn on the refractometer and the light source.
  - Connect the refractometer to the water bath and set it to the desired temperature (e.g., 20°C). Allow the instrument to thermally stabilize.
  - Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Sample Application:
  - Open the prism of the refractometer.

- Using a clean dropper, place a few drops of the **4-octyne** sample onto the surface of the lower prism. Ensure the surface is fully covered.[8]
- Close the prism firmly.
- Measurement:
  - Look through the eyepiece and turn the adjustment knob until the field of view is split into a light and a dark region.
  - Adjust the compensator to eliminate any color fringe at the boundary, making the dividing line sharp and achromatic.
  - Align the boundary line precisely with the center of the crosshairs in the eyepiece.[8]
  - Press the "read" button or look at the scale to obtain the refractive index value.
- Cleaning and Replication:
  - Clean the prism surfaces thoroughly with a soft lens paper and a suitable solvent.
  - Repeat the measurement with a fresh sample aliquot to ensure reproducibility. Report the average value.

## Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a liquid chemical sample like **4-octyne**, from sample acquisition to data analysis and reporting.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. en.wikipedia.org [en.wikipedia.org]
- 2. 4-Octyne, 99%, 10 G | Labscoop [labscoop.com]
- 3. 4-octyne [stenutz.eu]
- 4. chembk.com [chembk.com]
- 5. 4-Octyne | CAS#:1942-45-6 | Chemsric [chemsrc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4-Octyne]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155765#4-octyne-density-and-refractive-index>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)